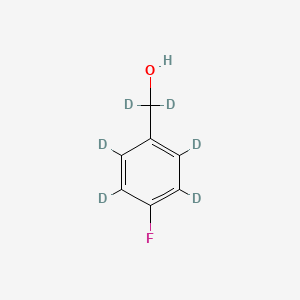

4-Fluorobenzyl-d6 Alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

dideuterio-(2,3,5,6-tetradeuterio-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2/i1D,2D,3D,4D,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZMEIHVFSWOCA-NVSFMWKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])O)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 4 Fluorobenzyl D6 Alcohol

Deuterium (B1214612) Incorporation Strategies

The introduction of deuterium into the 4-fluorobenzyl alcohol structure can be achieved through two primary approaches: direct hydrogen-deuterium (H/D) exchange on the pre-formed molecule or the construction of the molecule from already deuterated starting materials (de novo synthesis).

Advanced Hydrogen-Deuterium Exchange (H/D Exchange) Protocols

H/D exchange reactions are a common method for introducing deuterium into organic molecules. nih.gov These protocols often utilize a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a catalyst. nih.govrsc.orggoogle.com

Catalytic systems are pivotal for activating otherwise inert C-H bonds for H/D exchange. Platinum group metals, particularly platinum on carbon (Pt/C), have demonstrated efficacy in catalyzing the deuteration of aromatic rings using D₂O as the deuterium source. researchgate.netacs.org Iridium-based catalysts are also employed for H/D exchange, offering high levels of deuterium incorporation. rsc.org For benzylic positions, which are more acidic than aromatic protons, base-catalyzed exchange is a viable strategy. nih.gov For instance, the benzylic protons of alkylnitroaromatics undergo regioselective H/D exchange with D₂O in the presence of an amine base. nih.gov

| Catalyst System | Target Position | Deuterium Source | Key Characteristics |

|---|---|---|---|

| Platinum on Carbon (Pt/C) | Aromatic Ring | D₂O | Effective for various arenes, including those with fluorine substituents. researchgate.netacs.org |

| Iridium Complexes | Aromatic Ring | D₂O, C₆D₆ | Highly active, allowing for near-exhaustive deuteration under mild conditions. rsc.org |

| Amine Bases (e.g., Triethylamine, DBN) | Benzylic Position | D₂O | Effective for substrates with activated benzylic protons, such as alkylnitroaromatics. nih.gov |

Deuterated solvents can serve as both the reaction medium and the deuterium source, simplifying the experimental setup. synmr.in Solvents like deuterium oxide (D₂O) and deuterated benzene (B151609) (C₆D₆) are commonly used in metal-catalyzed H/D exchange reactions. rsc.orgresearchgate.net For instance, fluoroarenes can be selectively deuterated using D₂O in the presence of a catalytic amount of an alkali metal carbonate. researchgate.net The choice of solvent can influence the efficiency and selectivity of the deuteration process. In some cases, a mixture of a deuterated solvent and a co-solvent, such as 2-propanol, is used to enhance solubility and reaction rates. researchgate.netacs.org

| Deuterated Solvent | Typical Application | Catalyst Type |

|---|---|---|

| Deuterium Oxide (D₂O) | Aromatic and benzylic deuteration. rsc.orgresearchgate.netresearchgate.netacs.org | Transition metals (Pt, Ir, Rh), bases. rsc.orgresearchgate.netnih.govacs.org |

| Benzene-d6 (C₆D₆) | Aromatic deuteration. rsc.orgunisyscat.de | Iridium complexes, superelectrophiles. rsc.orgunisyscat.de |

| DMSO-d6 | Deuteration of various C-H bonds. researchgate.net | Base catalysis. researchgate.net |

De Novo Synthetic Routes Employing Deuterated Building Blocks

An alternative to H/D exchange is the de novo synthesis, which involves constructing the target molecule from smaller, pre-deuterated building blocks. This approach offers precise control over the location and number of deuterium atoms. For the synthesis of 4-Fluorobenzyl-d6 Alcohol, a plausible route would involve the reduction of a deuterated 4-fluorobenzaldehyde (B137897) or a derivative of deuterated 4-fluorobenzoic acid.

A general method for synthesizing α,α-dideuterio benzyl (B1604629) alcohols involves the reductive deuteration of aromatic esters. organic-chemistry.orgresearchwithrutgers.com This can be achieved using a single-electron transfer process with samarium(II) iodide (SmI₂) and D₂O, which provides high levels of deuterium incorporation at the benzylic position. organic-chemistry.orgresearchwithrutgers.com To achieve perdeuteration of the aromatic ring, a starting material like deuterated benzene could be functionalized through Friedel-Crafts acylation followed by reduction and subsequent reactions to introduce the fluorine and hydroxymethyl groups. khanacademy.orgyoutube.com

Regioselective Deuteration to Achieve Specific Isotopic Patterns (e.g., Benzene Ring-d4, Benzylic-d2, Hydroxyl-d1)

Achieving specific isotopic patterns requires regioselective deuteration methods.

Benzene Ring-d4 : The synthesis of a ring-deuterated (d4) 4-fluorobenzyl alcohol can be accomplished starting from a deuterated benzene precursor. Catalytic H/D exchange methods using catalysts like Pt/C or iridium complexes can achieve high levels of deuteration on the aromatic ring. rsc.orgresearchgate.net

Benzylic-d2 : For selective deuteration at the benzylic position (d2), the reduction of a corresponding 4-fluorobenzaldehyde with a deuterated reducing agent like sodium borodeuteride (NaBD₄) is a standard method. Alternatively, the reductive deuteration of aromatic esters using SmI₂ and D₂O is highly effective for synthesizing α,α-dideuterio benzyl alcohols. organic-chemistry.orgresearchwithrutgers.com

Hydroxyl-d1 : Introducing a single deuterium atom at the hydroxyl group (d1) is the most straightforward labeling. This can be easily achieved by exchanging the labile hydroxyl proton of 4-fluorobenzyl alcohol with a deuterium source like D₂O, often without the need for a catalyst. organic-chemistry.org

| Isotopic Pattern | Synthetic Strategy | Key Reagents/Methods |

|---|---|---|

| Benzene Ring-d4 | Catalytic H/D exchange on 4-fluorobenzyl alcohol or a precursor. | Pt/C, Iridium catalysts, D₂O. rsc.orgresearchgate.net |

| Benzylic-d2 | Reduction of 4-fluorobenzaldehyde or its ester derivative. | NaBD₄; SmI₂/D₂O. organic-chemistry.orgresearchwithrutgers.com |

| Hydroxyl-d1 | Proton-deuterium exchange of the hydroxyl group. | D₂O. organic-chemistry.org |

Comprehensive Spectroscopic Characterization of 4 Fluorobenzyl D6 Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and provides unique insights into the isotopic composition of labeled compounds.

Deuterium (B1214612) NMR (²H NMR) spectroscopy directly observes the deuterium nuclei, providing unambiguous evidence of deuterium incorporation and its specific location within the molecule. In the case of 4-Fluorobenzyl-d6 alcohol, the deuterium labeling is expected on the benzyl (B1604629) moiety. The ²H NMR spectrum is anticipated to show distinct signals corresponding to the deuterons on the aromatic ring and the benzylic position. The chemical shifts in ²H NMR are analogous to those in ¹H NMR, but the signals are typically broader. The presence of the expected signals confirms the successful deuteration at the intended sites. nih.gov Analytical methods such as ¹H NMR, ²H NMR, and mass spectrometry are used in concert to confirm the identity of deuterated products. nih.gov

Table 1: Predicted ²H NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-D | 7.0 - 7.4 |

| Benzylic CD₂ | ~4.6 |

Note: Chemical shifts are referenced to a suitable deuterium standard.

Carbon-13 NMR provides detailed information about the carbon framework of the molecule. In this compound, the carbon signals will be influenced by both the fluorine atom and the deuterium labels. Carbons directly bonded to deuterium will exhibit coupling (C-D coupling), which often results in multiplets (e.g., a 1:1:1 triplet for a CD group) and a slight upfield shift compared to their protonated counterparts. oregonstate.edu The carbon bearing the fluorine atom will show a large C-F coupling constant.

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms. wikipedia.orghuji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal is characteristic of a fluorine atom attached to a benzene (B151609) ring and can be influenced by solvent and other substituents. alfa-chemistry.comucsb.edu The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃.

Table 2: Representative ¹³C and ¹⁹F NMR Data for 4-Fluorobenzyl Alcohol Derivatives

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Coupling |

|---|---|---|---|

| ¹³C | C-F | ~162 | ¹JCF ≈ 245 Hz |

| ¹³C | C-CD₂OD | ~137 | |

| ¹³C | Aromatic C-D (ortho to F) | ~115 | ¹JCD ≈ 25 Hz |

| ¹³C | Aromatic C-D (meta to F) | ~128 | ¹JCD ≈ 25 Hz |

| ¹³C | CD₂ | ~64 | ¹JCD ≈ 22 Hz |

Note: Data is based on typical values for fluorinated benzyl alcohols and deuterated compounds. chemicalbook.comrsc.orgchemicalbook.comchemicalbook.comspectrabase.com

While the compound is heavily deuterated, ¹H NMR spectroscopy is crucial for detecting any residual, non-deuterated sites and for observing protons that can undergo chemical exchange. ucla.edu The most prominent feature in the ¹H NMR spectrum of this compound is the signal from the hydroxyl (-OH) proton. The chemical shift of this proton is highly variable and depends on factors such as solvent, concentration, and temperature. acdlabs.commsu.edu

A key phenomenon observed is deuterium exchange. openochem.org Shaking the sample with a drop of deuterium oxide (D₂O) will cause the hydroxyl proton to exchange with deuterium. libretexts.org This results in the disappearance of the -OH signal from the ¹H NMR spectrum, a technique commonly used to confirm the identity of hydroxyl protons. openochem.orglibretexts.org Any small signals remaining in the aromatic or benzylic regions would indicate incomplete deuteration. The integration of these residual signals against a known internal standard can provide a quantitative measure of isotopic purity. nih.gov

Table 3: ¹H NMR Characteristics of this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | D₂O Exchange |

|---|---|---|---|

| Residual Aromatic C-H | 7.0 - 7.4 | Singlet or Multiplet | No |

| Residual Benzylic CH₂ | ~4.6 | Singlet | No |

Note: The presence and integration of residual C-H signals are direct measures of isotopic impurity. rsc.orgsigmaaldrich.comspectrabase.comchemicalbook.com

Mass Spectrometry (MS) for Isotopic Distribution and Purity Determination

Mass spectrometry is a powerful technique for determining the molecular weight and isotopic composition of a sample with high accuracy.

Table 4: Theoretical Exact Masses of 4-Fluorobenzyl Alcohol Isotopologues

| Isotopologue | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| Unlabeled | C₇H₈FO | 127.0559 |

Mass spectrometry is used to determine the isotopic purity by analyzing the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net By examining the mass spectrum, the intensity of the peak corresponding to the fully deuterated molecule (d6) can be compared to the intensities of peaks from partially deuterated (d1-d5) and unlabeled (d0) molecules. This allows for the calculation of the percentage of isotopic enrichment. rsc.org Electrospray ionization (ESI) is a soft ionization technique often used for this purpose as it minimizes fragmentation and provides a clear molecular ion cluster. researchgate.net The relative abundance of the H/D isotopolog ions can be used to calculate the isotopic purity. nih.gov

Table 5: Example of Isotopic Distribution Data from Mass Spectrometry

| Isotopologue | Relative Abundance (%) |

|---|---|

| d0 (unlabeled) | < 0.1 |

| d1 | < 0.1 |

| d2 | 0.1 |

| d3 | 0.3 |

| d4 | 1.5 |

| d5 | 8.0 |

Note: This is a hypothetical distribution for a highly enriched sample. The actual distribution would be determined experimentally.

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Vibrations

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), in this compound induces significant and predictable changes in its vibrational spectra (Infrared and Raman). This phenomenon, known as the kinetic isotope effect, is primarily due to the change in the reduced mass of the vibrating atoms. According to the principles of molecular vibrations, the vibrational frequency is inversely proportional to the square root of the reduced mass. libretexts.org Consequently, replacing hydrogen with the nearly twice-as-heavy deuterium leads to a decrease, or "red-shift," in the vibrational frequencies of the modes involving the substituted atoms. ajchem-a.comajchem-a.com

For this compound, deuteration at the five aromatic C-H positions and the benzylic CH₂ group will most profoundly affect the C-D stretching and bending modes compared to the C-H modes in the non-deuterated isotopologue.

Key Isotopic Effects:

C-D Stretching Vibrations: The C-H stretching vibrations in aromatic and alkyl groups typically appear in the 2800–3100 cm⁻¹ region of the IR and Raman spectra. Upon deuteration, these are replaced by C-D stretching vibrations, which are expected to appear in a lower frequency region, approximately 2100–2300 cm⁻¹. This significant shift moves these peaks into a less cluttered region of the spectrum, often referred to as the "Raman-silent region" of non-deuterated biomass, making them excellent probes for isotopic labeling.

Bending and Wagging Modes: C-H bending, wagging, and rocking vibrations, which appear in the fingerprint region (below 1500 cm⁻¹), will also shift to lower wavenumbers. For instance, the C-H bending mode in a benzenoid ring, typically observed around 1192 cm⁻¹, can shift down to approximately 876 cm⁻¹ upon deuteration. libretexts.org

Skeletal Modes: While the most dramatic shifts occur for modes directly involving the H/D atoms, isotopic substitution affects the entire molecule to some extent. libretexts.org Vibrational modes of the carbon skeleton may exhibit smaller downshifts due to coupling with the C-D vibrations.

The expected shifts in the vibrational frequencies for this compound are summarized in the table below, based on typical values for related compounds.

Table 1: Predicted Vibrational Frequency Shifts in this compound Compared to 4-Fluorobenzyl Alcohol.

| Vibrational Mode | Typical Frequency Range (Non-deuterated, cm⁻¹) | Predicted Frequency Range (Deuterated, cm⁻¹) | Expected Change |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | ~2250 - 2325 | Significant Red-shift |

| Benzylic C-H Stretch | 2850 - 2960 | ~2100 - 2200 | Significant Red-shift |

| C-H Bending/Wagging | 1000 - 1450 | ~750 - 1100 | Red-shift |

| C-C Ring Stretch | 1400 - 1600 | 1350 - 1580 | Minor Red-shift |

| O-H Stretch | 3200 - 3600 | 3200 - 3600 | No Change (O-H not deuterated) |

| C-O Stretch | 1000 - 1260 | 1000 - 1260 | Minimal to No Change |

High-Resolution Rotational and Microwave Spectroscopy

High-resolution rotational and microwave spectroscopy are powerful techniques for determining the precise three-dimensional structure of molecules in the gas phase. These methods measure the transition frequencies between quantized rotational energy levels, which are highly sensitive to the molecule's moments of inertia.

Studies on the non-deuterated 4-Fluorobenzyl alcohol (4FBA) using rotationally resolved electronic and microwave spectroscopy have revealed that the molecule does not adopt a planar conformation. Instead, it exists as a gauche conformer in both its ground (S₀) and first excited (S₁) electronic states. nih.gov

In the ground state, the orientation of the hydroxymethyl group (-CH₂OH) relative to the fluorophenyl ring is defined by a C(1)-C(α)-O-H dihedral angle of approximately 60°. nih.gov This gauche structure is the result of a delicate balance of steric and electronic effects within the molecule.

While isotopic substitution does not alter the electronic potential energy surface and therefore does not change the equilibrium geometry (bond lengths and angles) of the conformers, the substitution of six hydrogen atoms with deuterium in this compound significantly increases the molecule's mass. This change in mass distribution directly alters the principal moments of inertia (Iₐ, Iₑ, I𝒸) and, consequently, the rotational constants (A, B, C).

The rotational constants are inversely proportional to the moments of inertia. Therefore, the rotational constants for this compound will be smaller than those of its non-deuterated counterpart. The precise measurement of these new rotational constants would allow for the confirmation of the molecular structure and could refine the positions of the substituted atoms through analysis of the changes in the moments of inertia upon isotopic substitution.

Table 2: Effect of Deuteration on Rotational Constants of 4-Fluorobenzyl Alcohol.

| Parameter | 4-Fluorobenzyl Alcohol (Experimental/Calculated) | This compound (Predicted) |

|---|---|---|

| Rotational Constant A | ~3200 MHz | Lower than parent |

| Rotational Constant B | ~950 MHz | Lower than parent |

| Rotational Constant C | ~780 MHz | Lower than parent |

A key feature of the microwave spectrum of 4-Fluorobenzyl alcohol is the splitting of its rotational transitions into multiple components. nih.gov This splitting is a direct consequence of quantum mechanical tunneling. The -CH₂OH group can move between two equivalent gauche minima on the potential energy surface (e.g., with a dihedral angle of +60° and -60°). These minima are separated by a potential energy barrier.

For 4-Fluorobenzyl alcohol in its ground state, the barrier to this torsional motion is approximately 300 cm⁻¹. nih.gov Because the hydrogen atoms of the CH₂ group are light, they can "tunnel" through this barrier, leading to a splitting of the energy levels, which is observable in the high-resolution spectrum. The magnitude of this tunneling splitting is highly sensitive to the height and width of the barrier, as well as the mass of the tunneling particles.

In this compound, the hydrogen atoms of the benzylic group and the aromatic ring are replaced by heavier deuterium atoms. The probability of a particle tunneling through a barrier decreases exponentially with increasing mass. Therefore, the tunneling motion of the deuterated -CD₂OH group (and any coupled motion involving the deuterated ring) will be significantly slower and less probable.

This effect has been observed in the related molecule, benzyl alcohol, where deuteration of the hydroxyl group (OD) causes the observed tunneling splittings to "diminish considerably". acs.org For this compound, a similar, and likely more pronounced, reduction in or complete quenching of the tunneling splitting is expected. This change provides a clear spectroscopic signature of the effect of deuteration on the quantum dynamics of the molecule and allows for a more refined characterization of the potential energy surface governing the internal rotation. The calculated ground-state vibrational level splitting for non-deuterated 4-Fluorobenzyl alcohol is around 453 MHz, a value that would be drastically reduced upon deuteration. rsc.org

Theoretical and Computational Chemistry Approaches to 4 Fluorobenzyl D6 Alcohol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, providing a balance between accuracy and computational cost that is well-suited for studying molecules of the size and complexity of 4-Fluorobenzyl-d6 alcohol. DFT methods are employed to investigate the electronic structure of the molecule, from which a wide range of properties can be derived.

The conformational landscape of benzyl (B1604629) alcohol and its derivatives is governed by the rotational orientation of the hydroxymethyl group relative to the aromatic ring. For 4-fluorobenzyl alcohol, the parent compound of this compound, computational studies have identified several stable conformers. The potential energy surface (PES) of these molecules is characterized by minima corresponding to these stable conformations and the transition states that separate them.

Deuteration of the benzyl group is not expected to significantly alter the positions of the minima on the potential energy surface. However, the zero-point vibrational energies (ZPVEs) of the deuterated species will be lower than those of their protium (B1232500) counterparts. This difference in ZPVE can subtly influence the relative energies of the conformers and the barriers to interconversion.

Table 1: Calculated Relative Energies of 4-Fluorobenzyl Alcohol Conformers

| Conformer | Dihedral Angle (H-O-Cα-Cipso) | Relative Energy (kcal/mol) |

|---|---|---|

| gauche | ~60° | 0.00 |

| anti | 180° | 0.25 |

Note: The data in this table is illustrative and based on typical findings for benzyl alcohol derivatives. The exact values for this compound would require specific DFT calculations.

The mapping of the potential energy surface for this compound would involve systematically varying key dihedral angles, such as the C-C-O-H and H-C-C-H angles, and calculating the energy at each point. The resulting surface would reveal the lowest energy pathways for conformational changes.

The energetic barriers to rotation around the C-C and C-O bonds determine the molecular flexibility of this compound. DFT calculations can be used to locate the transition state structures that connect the stable conformers and to calculate the activation energies for these rotational processes.

The primary influence of deuterium (B1214612) on these energetic barriers stems from its effect on vibrational frequencies. The C-D stretching and bending frequencies are lower than the corresponding C-H frequencies due to the heavier mass of deuterium. This leads to a lower zero-point vibrational energy for the deuterated molecule in both its ground and transition states. The magnitude of the change in the energetic barrier upon deuteration will depend on the changes in the vibrational frequencies between the ground state and the transition state. Generally, the effect of deuteration on rotational barriers in such systems is small but can be computationally predicted.

A decrease in the energetic barriers would imply an increase in molecular flexibility, while an increase would suggest a more rigid structure. For this compound, it is anticipated that the deuteration would lead to subtle changes in the rotational energy landscape, which could be quantified through detailed DFT calculations.

DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. For this compound, these predictions are particularly valuable for identifying the presence and influence of the deuterium isotopes.

In the calculated IR spectrum, the most significant change compared to the non-deuterated analogue would be the appearance of C-D stretching and bending vibrations at lower frequencies than the corresponding C-H vibrations. These shifts are a direct consequence of the heavier mass of deuterium and can be accurately predicted by DFT frequency calculations.

Table 2: Predicted Vibrational Frequency Shifts upon Deuteration

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 2250-2200 |

| Aliphatic C-H Stretch | 3000-2850 | 2200-2100 |

Note: These are approximate ranges and specific values for this compound would be obtained from DFT calculations.

For NMR spectroscopy, the substitution of hydrogen with deuterium would lead to the disappearance of the corresponding signals in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbons directly bonded to deuterium would exhibit a characteristic multiplet splitting due to spin-spin coupling with the deuterium nucleus (spin I = 1), and a slight upfield shift in their chemical shifts, known as a deuterium isotope effect. DFT calculations can predict these changes in chemical shifts and coupling constants, aiding in the interpretation of experimental spectra.

Advanced Quantum Chemical Methods for Isotopic Systems

Beyond standard DFT, more advanced quantum chemical methods can be employed to investigate the subtle effects of isotopic substitution with higher accuracy. These methods are particularly important for understanding kinetic isotope effects and the precise changes in electronic structure upon deuteration.

Kinetic isotope effects (KIEs) are the changes in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The study of KIEs provides profound insights into reaction mechanisms, particularly the nature of the transition state. Theoretical calculations are instrumental in both predicting the magnitude of KIEs and interpreting their experimental values.

For reactions involving this compound, such as oxidation of the alcohol group or nucleophilic substitution at the benzylic position, a primary KIE would be expected if a C-D bond at the benzylic position is broken in the rate-determining step. The magnitude of this KIE (kH/kD) is primarily determined by the difference in zero-point vibrational energies between the C-H and C-D bonds in the ground state and the transition state.

Advanced computational methods, such as variational transition state theory (VTST) with multidimensional tunneling corrections, can provide highly accurate predictions of KIEs. These calculations require a detailed knowledge of the potential energy surface, including the reactant, product, and transition state geometries and vibrational frequencies.

The interpretation of a calculated KIE can reveal information about the symmetry of the transition state, the degree of bond breaking, and the contribution of quantum mechanical tunneling. For instance, a large KIE (typically > 7 at room temperature) can be indicative of significant tunneling of the hydrogen/deuterium atom.

While the Born-Oppenheimer approximation assumes that the electronic structure of a molecule is independent of the isotopic composition of its nuclei, in reality, there are subtle deuterium-induced changes in electronic properties and bonding. These effects arise from the different vibrational wavefunctions of the C-H and C-D bonds, which lead to slightly different average bond lengths and electron distributions.

The C-D bond is slightly shorter and stronger than the C-H bond due to its lower zero-point energy. This can lead to small but measurable changes in properties such as:

Polarizability: The response of the electron cloud to an external electric field may be slightly different in the deuterated species.

Bonding: High-level quantum chemical calculations can be used to analyze the electron density distribution and bonding characteristics, revealing subtle differences between the C-H and C-D bonds within the 4-fluorobenzyl framework. For example, methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the properties of the electron density at the bond critical points.

These subtle electronic effects, though often small, can have a cumulative impact on the molecule's interactions and reactivity, and their theoretical analysis provides a more complete picture of the consequences of isotopic substitution.

Mechanistic Investigations Utilizing 4 Fluorobenzyl D6 Alcohol As a Probe

Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Labeling

Deuterium labeling is a cornerstone of mechanistic chemistry. The introduction of deuterium at specific molecular positions, such as the benzylic and hydroxyl groups in 4-Fluorobenzyl-d6 alcohol, provides a non-invasive method to probe reaction pathways without significantly altering the electronic properties of the molecule.

The activation of C-H bonds is a fundamental step in many organic reactions, particularly in transition-metal-catalyzed processes. Because the C-D bond has a lower zero-point energy than the C-H bond, it requires more energy to break. This difference leads to a primary kinetic isotope effect (kH/kD > 1) when the C-H/C-D bond is cleaved in the rate-determining step of a reaction.

By comparing the reaction rates of 4-fluorobenzyl alcohol and this compound, chemists can determine if the benzylic C-H bond is broken during the slowest step of the reaction. A significant primary KIE suggests that C-H activation is mechanistically important. For instance, in the oxidation of benzyl (B1604629) alcohols, a large KIE points to a mechanism involving hydride transfer or hydrogen atom abstraction from the benzylic carbon. Studies on similar substituted benzyl alcohols have demonstrated the utility of this approach. For example, the oxidation of p-methoxybenzyl alcohol shows a significant deuterium isotope effect, confirming the cleavage of the benzylic C-H bond is a key part of the reaction mechanism.

Table 1: Representative Kinetic Isotope Effects in the Oxidation of Substituted Benzyl Alcohols This table presents data from analogous benzyl alcohol systems to illustrate the principles of using deuterated compounds like this compound in mechanistic studies.

| Substrate | Oxidant/Catalyst System | Kinetic Isotope Effect (kH/kD) | Inferred Mechanistic Step |

|---|---|---|---|

| Benzyl Alcohol | Trichloroisocyanuric Acid (TCCA) | 4.22 | Hydride abstraction from benzylic carbon researchgate.net |

| p-Methoxybenzyl Alcohol | Flavin-dependent Enzyme | ~9.0 | Cleavage of the benzylic C-H bond nih.gov |

| 4-NO2-benzyl Alcohol | Galactose Oxidase | 12.0 | Hydride transfer nih.gov |

In many enzymatic and catalytic reactions, the transfer of a proton or hydride is a critical step. This compound is an ideal substrate for dissecting these pathways. The labeling of both the benzylic (C-D) and hydroxyl (O-D) positions allows for the differentiation between the transfer of a hydrogen from the carbon backbone versus one from the hydroxyl group.

Furthermore, combining substrate isotope effects with solvent isotope effects (by running the reaction in D₂O) provides deeper mechanistic insight. For instance, if a reaction involving 4-fluorobenzyl alcohol is run in D₂O, the hydroxyl proton will rapidly exchange with deuterium from the solvent. If the rate is affected, it indicates the involvement of the hydroxyl proton in the mechanism. Comparing this to the behavior of this compound, where the hydroxyl is already deuterated, can help distinguish between concerted mechanisms (where C-H and O-H bonds break simultaneously) and stepwise mechanisms (where they break in separate steps). Studies on alcohol oxidation by enzymes have shown that if the deuterium isotope effect is unchanged when moving from H₂O to D₂O as the solvent, it is consistent with a concerted reaction mechanism where proton transfer from the oxygen occurs along with hydride transfer from the carbon. nih.gov

Using this compound, researchers can pinpoint the slowest step in a multi-step reaction sequence.

Primary KIE : If a kH/kD value significantly greater than 1 is observed, it implies that the benzylic C-D bond is broken in the rate-limiting step.

Secondary KIE : If the deuterium is not directly involved in bond breaking but is located near the reaction center (e.g., α or β to the reacting carbon), a smaller KIE (typically 0.8-1.4) may be observed. wikipedia.org This secondary kinetic isotope effect can provide information about changes in hybridization or the steric environment of the transition state.

No KIE : If kH/kD is approximately 1, it suggests that the C-D bond is not broken in the rate-limiting step, and this step must occur elsewhere in the reaction sequence. nih.gov

This method is invaluable for distinguishing between proposed mechanisms. For example, in a reaction that could proceed via either an Sₙ1 or Sₙ2 pathway, the presence or absence of a primary KIE can be a deciding factor.

Role of Deuterated 4-Fluorobenzyl Alcohol in Catalytic Cycles

In catalytic reactions, substrates and catalysts go through a series of transformations that constitute the catalytic cycle. Deuterated probes like this compound are instrumental in understanding the individual steps of these cycles, from substrate binding to product release.

Transition metals are widely used to catalyze a variety of organic transformations, including C-H functionalization, cross-coupling, and oxidation/reduction reactions. nih.govrsc.orgresearchgate.net this compound can be used to investigate the mechanisms of these complex, multi-step processes.

For example, in a palladium-catalyzed C(sp³)–H arylation reaction, the first step is often the coordination of the alcohol to the metal center, followed by C-H bond cleavage. chemrxiv.org By performing parallel experiments with 4-fluorobenzyl alcohol and this compound, a significant KIE would confirm that C-H activation is rate-limiting. Conversely, a KIE of ~1 would suggest that another step, such as oxidative addition or reductive elimination, is the slow step in the catalytic cycle. These studies are crucial for optimizing catalyst design and reaction conditions.

Table 2: Application of Isotopic Labeling in a Hypothetical Catalytic Cycle This table illustrates how this compound could be used to dissect the steps of a generic transition metal-catalyzed C-H arylation.

| Catalytic Step | Expected KIE (kH/kD) with this compound | Mechanistic Implication if Step is Rate-Limiting |

|---|---|---|

| Oxidative Addition of Aryl Halide | ~1 | C-D bond is not broken in this step. |

| C-H/C-D Bond Activation (CMD) | > 2 | C-D bond cleavage is part of the slowest step. |

| Reductive Elimination | ~1 | C-D bond has already been broken; product formation is slow. |

Nucleophilic substitution (Sₙ) and addition reactions are fundamental in organic synthesis. The hydroxyl group of an alcohol is a poor leaving group, and its conversion to a better leaving group is often required for substitution to occur. libretexts.org The mechanism can proceed through an Sₙ1 (carbocation intermediate) or Sₙ2 (concerted) pathway. nih.govyoutube.com

Using this compound can help differentiate these mechanisms at the benzylic carbon. In an Sₙ2 reaction, there is no C-D bond cleavage, so a small inverse secondary KIE (kH/kD < 1) might be expected due to the tightening of bonds in the transition state as the carbon rehybridizes. In an Sₙ1 reaction, which proceeds through a planar carbocation, a small normal secondary KIE (kH/kD > 1) is often observed because the C-D bond can participate in hyperconjugation to stabilize the positive charge, and this interaction is weaker for C-D than for C-H.

For nucleophilic addition to the carbonyl group (if the alcohol is first oxidized to an aldehyde), deuteration at the alpha-position (the former benzylic carbon) can also provide mechanistic details through secondary KIEs, revealing information about the structure of the transition state.

Advanced Academic Research Applications of 4 Fluorobenzyl D6 Alcohol

Role as a Stable Isotope Labeled (SIL) Internal Standard

One of the most prominent applications of 4-Fluorobenzyl-d6 alcohol is its use as a stable isotope-labeled (SIL) internal standard. In quantitative analysis, particularly in complex biological matrices, the use of a SIL internal standard is considered the gold standard for achieving accuracy and precision.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely employed in quantitative bioanalysis for drug discovery, pharmacokinetics, and clinical diagnostics. bioanalysis-zone.comnih.govresearchgate.net In these analyses, an internal standard is crucial for reliable quantification. This compound is an ideal internal standard for the analysis of its non-deuterated counterpart, 4-fluorobenzyl alcohol, or structurally similar analytes.

Because the deuterium (B1214612) substitution results in a minimal change to its chemical properties, this compound co-elutes chromatographically with the non-labeled analyte. However, it is easily distinguishable by the mass spectrometer due to its higher mass. This allows for the analyte's concentration to be determined by the ratio of its peak area to the known concentration of the spiked-in internal standard, effectively normalizing the data. foodriskmanagement.com This technique is routinely used for the quantitative estimation of drugs and their metabolites in biological samples like plasma and urine. researchgate.net

| Parameter | Description | Role of this compound (as SIL-IS) |

| Analyte | The target compound to be quantified (e.g., 4-Fluorobenzyl alcohol). | Serves as the mass-shifted analog to the analyte. |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). bioanalysis-zone.com | Co-elutes with the analyte but is differentiated by its mass-to-charge ratio. |

| Quantification | Based on the peak area ratio of the analyte to the internal standard. | Provides a stable and predictable reference signal, improving accuracy. |

| Application | Pharmacokinetic studies, therapeutic drug monitoring, metabolite identification. researchgate.net | Enables precise tracking of the non-labeled compound in complex biological fluids. |

An interactive data table illustrating the role of this compound in LC-MS/MS bioanalysis.

A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting components from a biological sample (like salts, lipids, or proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source. myadlm.org This interference can lead to either ion suppression or enhancement, causing significant variability and inaccuracy in quantitative results. chromatographyonline.com

The use of a co-eluting SIL internal standard like this compound is the most effective strategy to compensate for these matrix effects. researchgate.net Since the SIL standard and the analyte have nearly identical physicochemical properties, they experience the same degree of ion suppression or enhancement at the same retention time. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix is effectively canceled out, leading to a dramatic improvement in the precision and accuracy of the measurement. While deuterated standards are highly effective, it is noted that in some rare cases, slight retention time differences can lead to differential matrix effects. myadlm.orgnih.gov

Application in Mechanistic Enzymology and Biological Pathway Delineation

The difference in bond strength between a carbon-deuterium (C-D) bond and a carbon-hydrogen (C-H) bond forms the basis of the kinetic isotope effect (KIE), a powerful tool for studying reaction mechanisms. wikipedia.org

Enzymes that catalyze the oxidation of alcohols, such as alcohol dehydrogenases, often function by breaking a C-H bond at the alcohol's carbinol carbon. nih.gov By replacing the protio-substrate (4-fluorobenzyl alcohol) with its deuterated counterpart (this compound), researchers can probe the mechanism of these enzymes. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning more energy is required to break it. wikipedia.orgprinceton.edu

If the cleavage of this bond is the rate-limiting step of the enzymatic reaction, the reaction will proceed significantly slower with the deuterated substrate. princeton.edu This change in reaction rate is known as a primary kinetic isotope effect (KIE). wikipedia.org By measuring and comparing the kinetic parameters (like Vmax and Km) for both the deuterated and non-deuterated substrates, enzymologists can gain critical insights into the transition state of the reaction and confirm whether C-H bond cleavage is indeed the slowest step in the catalytic cycle. acs.orgnih.gov For example, studies on liver alcohol dehydrogenase utilize various alcohol substrates to probe its kinetic behavior. nih.govscispace.com

| KIE Value (kH/kD) | Interpretation | Mechanistic Implication for an Enzyme using this compound |

| ~1 | No significant isotope effect. | C-H bond cleavage is not the rate-limiting step of the reaction. |

| 2-7 | Normal primary KIE. | C-H bond cleavage is part of the rate-limiting step. |

| >7 | Large primary KIE. | Suggests quantum tunneling of the hydrogen atom may be involved in the transfer. princeton.edu |

An interactive data table showing the interpretation of Kinetic Isotope Effect (KIE) values.

Beyond isolated enzyme studies, deuterated compounds are invaluable for tracing metabolic pathways in vivo and in vitro. cam.ac.uknih.gov When this compound is introduced into a biological system, its metabolic fate can be tracked using mass spectrometry. The deuterium atoms act as a stable, non-radioactive label, allowing researchers to identify downstream metabolites, as they will retain the mass shift from the deuterium.

This approach, sometimes referred to as Deuterium Metabolic Imaging (DMI) in a broader context, helps to delineate complex metabolic networks and understand how specific compounds are processed by an organism. nih.govfrontiersin.org Furthermore, the kinetic isotope effect can intentionally be used to alter metabolic pathways. researchgate.net If a specific metabolic route is slowed due to deuteration (a phenomenon called "metabolic switching"), it can reveal alternative metabolic pathways or help to reduce the formation of a toxic metabolite, a strategy employed in modern drug design. researchgate.netresearchgate.net

Strategic Building Block in Complex Deuterated Molecule Synthesis

In medicinal chemistry and the synthesis of complex organic molecules, there is a growing demand for specifically deuterated compounds. nih.gov this compound serves as a valuable, pre-labeled starting material or intermediate—a strategic building block—for constructing more complex deuterated molecules. nih.govrsc.org

Synthesizing a complex deuterated drug or probe molecule can be challenging. Attempting to introduce deuterium at a late stage in the synthesis often requires harsh conditions and can result in non-specific labeling or low deuterium incorporation. princeton.edu By starting with a building block like this compound, a stable, deuterated aromatic ring is cleanly and efficiently incorporated into the target molecule's scaffold. researchgate.net This ensures that the deuterium atoms are located precisely where desired and with high isotopic purity. This approach is fundamental to the development of deuterated active pharmaceutical ingredients (APIs), which can have improved pharmacokinetic profiles compared to their non-deuterated versions. nih.govresearchgate.net

Development of Deuterated Pharmacophores for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. The process involves systematic modification of a lead compound to map the contributions of different molecular features to its potency, selectivity, and pharmacokinetic profile. The introduction of deuterium at specific positions, a technique known as "precision deuteration," offers a unique tool for these studies. This compound serves as a key precursor for introducing a deuterated 4-fluorobenzyl moiety into drug candidates.

The primary rationale for using deuteration in SAR studies is to investigate the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, leading to a slower rate of cleavage for the C-D bond in enzyme-catalyzed metabolic reactions. This can have a profound impact on the metabolic stability of a drug. By replacing a standard 4-fluorobenzyl group with its deuterated counterpart derived from this compound, researchers can systematically probe metabolic "hot spots" within a molecule.

Detailed Research Findings:

A hypothetical SAR study on a series of kinase inhibitors could involve the synthesis of an analog containing the 4-fluorobenzyl-d6 moiety. The 4-fluorobenzyl group is a common pharmacophore in many biologically active compounds. If metabolic oxidation of the benzylic position is a known liability for this class of inhibitors, deuteration at this site would be a logical step to investigate.

Consider a lead compound, Inhibitor A , with a 4-fluorobenzyl group. Its metabolic profile reveals significant oxidation at the benzylic carbon, leading to rapid clearance and poor in vivo efficacy. To address this, a deuterated analog, Inhibitor A-d6 , is synthesized using this compound. The comparative evaluation of these two compounds can yield valuable SAR data.

Table 1: Comparative in vitro data for Inhibitor A and its deuterated analog Inhibitor A-d6.

| Compound | Target Kinase IC50 (nM) | Microsomal Stability (t½, min) |

|---|---|---|

| Inhibitor A | 10 | 15 |

This is a hypothetical data table for illustrative purposes.

The data in Table 1 would demonstrate that the deuteration has a minimal effect on the intrinsic potency of the inhibitor (IC50 values are comparable), but significantly enhances its metabolic stability (the half-life in liver microsomes is increased six-fold). This finding would be a crucial piece of SAR information, confirming that the benzylic position is indeed a primary site of metabolism and that deuteration can effectively block this pathway. This knowledge can then guide the design of next-generation inhibitors with improved pharmacokinetic properties.

Synthesis of Labeled Probes for Advanced Chemical Biology Research

Chemical probes are essential tools for dissecting complex biological processes. They allow for the identification and characterization of protein targets, the visualization of cellular events, and the elucidation of mechanisms of action for bioactive molecules. This compound can be used as a building block in the synthesis of isotopically labeled probes for various advanced applications, including target identification and quantitative proteomics.

The deuterium atoms in the 4-fluorobenzyl-d6 moiety can serve as a "heavy" isotopic label. When a probe containing this group binds to its target protein, the protein itself becomes isotopically labeled. This mass shift can be readily detected by mass spectrometry, a powerful analytical technique for identifying and quantifying proteins.

Detailed Research Findings:

In a hypothetical chemical biology study, a research group aims to identify the cellular targets of a novel bioactive compound that contains a 4-fluorobenzyl group. To achieve this, they synthesize a photoaffinity probe based on the compound's structure. This probe incorporates two key features: a photoreactive group (e.g., a diazirine) that can form a covalent bond with the target protein upon UV irradiation, and an isotopic label for detection and quantification.

By utilizing this compound in the synthesis, they create a "heavy" version of the probe. A corresponding "light" version is synthesized using the non-deuterated 4-Fluorobenzyl Alcohol. In a typical experiment, cells are treated with either the "heavy" or "light" probe. After UV irradiation to induce covalent binding, the cells are lysed, and the proteins are extracted and digested into smaller peptides. The resulting peptide mixtures are then analyzed by quantitative mass spectrometry.

Table 2: Representative Mass Spectrometry Data for a Target Peptide.

| Probe Version | Peptide Sequence | m/z (Monoisotopic) |

|---|---|---|

| Light | ...GV(4-fluorobenzyl)L... | 1234.56 |

This is a hypothetical data table for illustrative purposes.

The mass spectrum would show a characteristic pair of peaks separated by 6 Da, corresponding to the peptides that have been labeled with the "light" and "heavy" probes. By identifying the proteins that are consistently labeled in this manner, the researchers can pinpoint the specific cellular targets of their bioactive compound. This information is invaluable for understanding the compound's mechanism of action and for guiding its further development as a potential therapeutic agent.

Future Perspectives and Emerging Research Trajectories

Innovations in Regio- and Stereoselective Deuteration Strategies

The precise placement of deuterium (B1214612) atoms within a molecule is crucial for harnessing the full potential of deuteration. Recent advancements in synthetic methodologies are enabling chemists to achieve unprecedented levels of control over this process.

Historically, the synthesis of deuterated compounds often involved multi-step processes with limited control over the exact location of deuterium incorporation. However, the development of novel catalytic systems is revolutionizing this field. For instance, the use of transition metal catalysts, such as those based on palladium, manganese, and iron, allows for the direct and selective deuteration of C-H bonds. These methods offer more efficient and cost-effective routes to deuterated molecules.

A particularly exciting area of innovation is the development of biocatalytic deuteration. Enzymes, with their inherent specificity, can catalyze the stereoselective introduction of deuterium, leading to the formation of chiral centers with high precision. This approach is not only highly selective but also operates under mild conditions, making it a more sustainable option.

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Transition Metal Catalysis | Direct C-H activation and deuteration using catalysts like palladium, iridium, or iron. | High efficiency, good regioselectivity, and applicability to a wide range of substrates. | Potential for metal contamination and the need for expensive catalysts. |

| Biocatalysis | Use of enzymes to catalyze stereoselective deuteration reactions. | Exceptional stereoselectivity, mild reaction conditions, and environmentally friendly. | Limited substrate scope for some enzymes and the need for enzyme engineering. |

| Ionic Liquid Catalysis | Utilization of ionic liquids to facilitate hydrogen/deuterium exchange reactions. | Can achieve high deuteration levels for specific acidic hydrogens and offers unique reactivity. | The mechanism is not fully understood for all substrates, and catalyst recycling can be a challenge. |

| Photochemical Approaches | Light-induced reactions to achieve deuteration, often involving radical intermediates. | Can target non-benzylic positions and offers complementary reactivity to other methods. | Potential for side reactions and the need for specialized equipment. |

Integration of Artificial Intelligence and Machine Learning in Deuterated Compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, and their application to deuterated compounds is a burgeoning field. These computational approaches can significantly accelerate the discovery and development of new deuterated molecules like 4-Fluorobenzyl-d6 Alcohol.

One of the key applications of AI in this area is the prediction of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For deuterated compounds, predicting the KIE is crucial for understanding how deuteration will affect a molecule's metabolic stability. Machine learning models, trained on large datasets of chemical reactions, can predict the KIE with increasing accuracy, guiding the design of new deuterated drugs.

Furthermore, AI algorithms can be used to optimize the synthetic routes to deuterated compounds. By analyzing vast amounts of chemical literature and reaction data, these tools can propose novel and more efficient synthetic pathways, reducing the time and resources required for laboratory work. AI is also being employed to discover entirely new materials with desired properties, which could include novel deuterated compounds with specific characteristics.

| Application Area | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Developing algorithms to predict the effects of deuteration on molecular properties, such as metabolic stability and reaction kinetics. | Accelerates the design of new deuterated compounds with improved pharmacokinetic profiles. |

| Synthesis Planning | Using AI to devise optimal and efficient synthetic routes for deuterated molecules. | Reduces the time and cost associated with the synthesis of compounds like this compound. |

| Novel Compound Discovery | Employing machine learning to identify and design new deuterated materials with specific functionalities. | Opens up new possibilities for applications in materials science and medicine. |

| Data Analysis | Analyzing large and complex datasets from high-throughput screening and other experiments to identify trends and correlations. | Provides deeper insights into the structure-property relationships of deuterated compounds. |

Exploration of Novel Applications in Materials Science and Medicinal Chemistry

The unique properties of deuterated compounds are paving the way for their use in a variety of innovative applications, extending beyond their traditional use as internal standards in analytical chemistry.

In materials science, the incorporation of deuterium can influence the physical and chemical properties of materials. For example, deuterated polymers can exhibit increased photochemical stability. There is also growing interest in the use of deuterated compounds in the development of advanced materials such as those used in organic light-emitting diodes (OLEDs) and smart windows. The altered vibrational frequencies of C-D bonds compared to C-H bonds can lead to changes in thermal and optical properties, opening up new design possibilities for materials scientists.

| Field | Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Development of next-generation pharmaceuticals with improved metabolic stability. | The kinetic isotope effect slows down the metabolism of the drug, potentially leading to a longer half-life and reduced side effects. |

| Materials Science | Creation of deuterated polymers for applications requiring high stability, such as in OLEDs. | The stronger C-D bond can lead to increased resistance to degradation from light and heat. |

| Neutron Scattering | Use in structural biology and materials science to enhance contrast in neutron scattering experiments. | The difference in neutron scattering cross-sections between hydrogen and deuterium allows for selective highlighting of specific parts of a molecule or material. |

| Smart Materials | Development of isotope-driven smart windows for energy-efficient buildings. | The different infrared absorption properties of D2O compared to H2O can be exploited to create materials with tunable thermal regulation. |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-Fluorobenzyl-d6 Alcohol, and how do isotopic labeling protocols influence yield and purity?

- Methodological Answer : The synthesis typically involves deuterium exchange or incorporation during benzyl alcohol fluorination. For example, deuterated intermediates (e.g., 4-Fluorobenzyl-2,3,5,6-d4-amine) can undergo reduction or hydrolysis to produce this compound . Isotopic purity (>98 atom % D) requires strict control of reaction conditions (temperature, solvent dryness) to avoid proton contamination. Yield optimization often involves monitoring deuteration efficiency via mass spectrometry or NMR .

Q. How is the structural integrity of this compound validated in deuterated form?

- Methodological Answer :

- NMR Analysis : Compare -NMR spectra of non-deuterated and deuterated analogs. The absence of peaks at δ 4.5–5.0 ppm (benzyl CH) confirms deuteration .

- Mass Spectrometry : Molecular ion peaks at m/z 132.17 (deuterated) vs. 126.12 (non-deuterated) validate isotopic labeling .

- Purity Testing : HPLC with UV detection (λ = 254 nm) identifies non-deuterated impurities (<2%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.